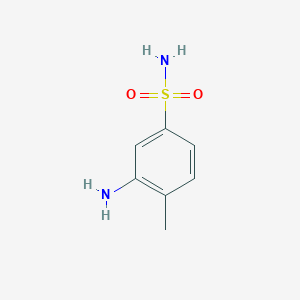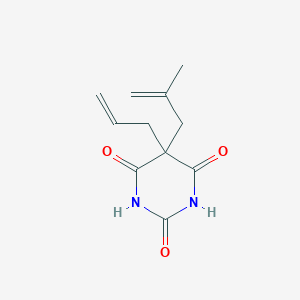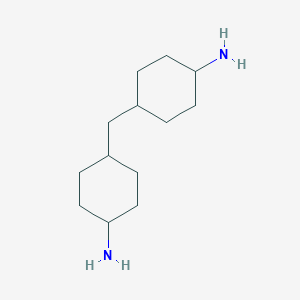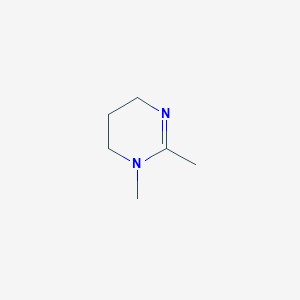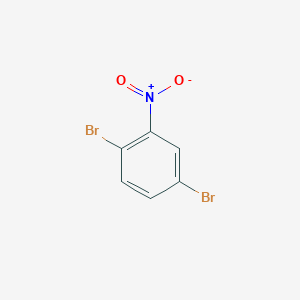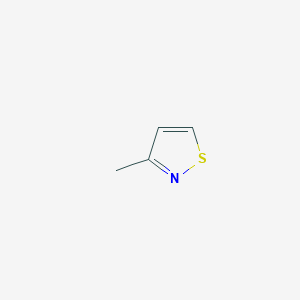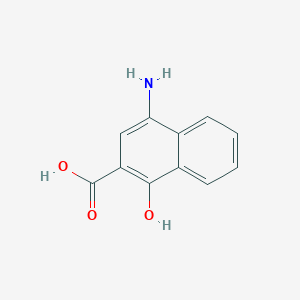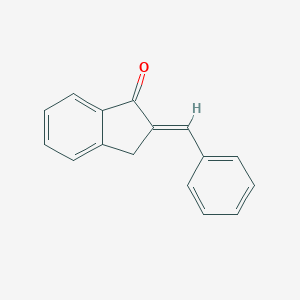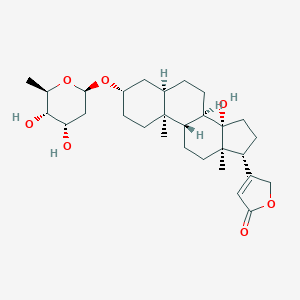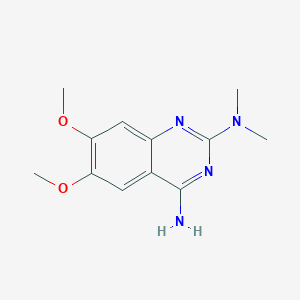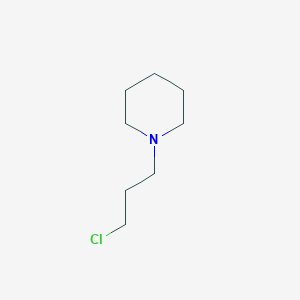![molecular formula C10H14O6 B110603 [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate CAS No. 57230-48-5](/img/structure/B110603.png)
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate: is a synthetic organic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . The compound is also known by other names such as Dianhydrodulcitol and Dulcitol diepoxide .
Vorbereitungsmethoden
The synthesis of [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate involves specific reaction conditions and routes. One common method includes the reaction of galactitol with acetic anhydride under controlled conditions to form the diacetate derivative . Industrial production methods may vary, but they generally involve similar chemical reactions with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to revert the oxidized form back to the original compound.
Substitution: This involves replacing one functional group with another under specific conditions.
Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: It is used in the production of rare sugars and pharmaceutical intermediates.
Wirkmechanismus
The mechanism by which [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate exerts its effects involves the activation of two parallel signaling cascades: the p53-p21 and the CDC25C-CDK1 cascades . These pathways are crucial for cell cycle regulation and apoptosis, making the compound effective in inducing cell cycle arrest and enhancing radiosensitivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate include:
- Dianhydrodulcitol
- Dulcitol diepoxide
- 1,2:5,6-Diepoxydulcitol
Compared to these compounds, this compound is unique in its specific applications in cancer research and its ability to enhance radiosensitivity .
Eigenschaften
CAS-Nummer |
57230-48-5 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
[(1R,2S)-2-acetyloxy-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethyl] acetate |
InChI |
InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3/t7-,8+,9+,10- |
InChI-Schlüssel |
MMAXAFOTGLVFQZ-FIRGSJFUSA-N |
SMILES |
CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C |
Isomerische SMILES |
CC(=O)O[C@@H]([C@H]1CO1)[C@@H]([C@@H]2CO2)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C |
Key on ui other cas no. |
57230-48-5 |
Synonyme |
1,2:5,6-Dianhydro-3,4-diacetyldulcitol; 1,2:5,6-Dianhydro-3,4-diacetylgalactitol; _x000B_NSC 292297; 1,2:5,6-Dianhydro-, Galactitol, Diacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DADAG is an alkylating agent that exerts its antitumor effects primarily by inducing apoptosis in cancer cells. While the exact mechanism remains partially unclear, research suggests DADAG interacts with DNA, leading to DNA damage and ultimately triggering programmed cell death [, , ]. This process has been linked to the inhibition of DNA synthesis [] and alterations in the expression of proteins involved in apoptosis, such as Bcl-2 family members like Bcl-2, Bcl-XL, and Bad [, , , , ].
A: Studies demonstrate that DADAG can induce cell cycle arrest at the G2/M phase [, ]. This arrest is associated with changes in the expression of cell cycle regulatory proteins, including an increase in cyclin B1, phospho-cdc2 (Thr15), phospho-cdc2 (Thr161), and Wee1, as well as a decrease in Cdc2 and Cdc25C [, ].
A: Research indicates that DADAG activates caspases, a family of proteases crucial for apoptosis execution [, , ]. This activation leads to the cleavage of key apoptotic substrates, including PARP, lamin B, and DFF45, further promoting apoptosis []. Specifically, caspase-3 activity is significantly increased following DADAG treatment, and inhibiting caspase-3 partially blocks apoptosis [, ].
A: Yes, in vivo studies using a mouse model of hepatocarcinoma H22 demonstrated that DADAG inhibits tumor growth and angiogenesis []. This effect is linked to a decrease in microvessel density (MVD) and downregulation of vascular endothelial growth factor (VEGF) and its transcription factor Sp1 [].
ANone: In vitro studies have demonstrated the efficacy of DADAG against various human cancer cell lines, including:
- HL-60 (acute promyelocytic leukemia) [, , ]
- K562 (chronic myelogenous leukemia) [, ]
- L1210 (murine leukemia) [, , , , , , , ]
- HLE (hepatocellular carcinoma) [, ]
- SMMC-7721 (hepatocellular carcinoma) []
- PC-3M (prostate cancer) []
- QGY-7703 (hepatocellular carcinoma) []
ANone: Researchers have employed several in vivo models to investigate DADAG's efficacy, including:
- Mice intracerebrally inoculated with Ehrlich ascites carcinoma (EAC) [, ]
- Mice intracerebrally inoculated with L1210 leukemia []
- DBA/2 mice intracerebrally inoculated with L1210 leukemia []
- Nude mice xenografted with QGY-7703 hepatocellular carcinoma cells []
- Mice with transplanted hepatocarcinoma 22 (H22) []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



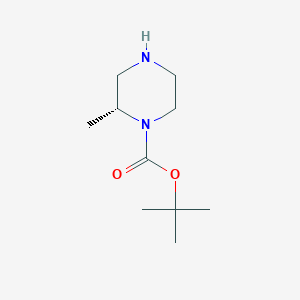
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
